5-Methyl-3-(prop-2-yn-1-yl)isoxazole
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Overview
Description
5-Methyl-3-(prop-2-yn-1-yl)isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(prop-2-yn-1-yl)isoxazole can be achieved through several methods. One common approach involves the cycloisomerization of α,β-acetylenic oximes using AuCl3 as a catalyst . Another method includes the oxidation of propargylamines to the corresponding oximes, followed by CuCl-mediated intramolecular cyclization . Additionally, the use of tert-butyl nitrite or isoamyl nitrite enables an efficient, one-pot synthesis from substituted aldoximes and alkynes under conventional heating conditions .
Industrial Production Methods
Industrial production of this compound typically involves scalable and cost-effective methods. The use of metal-free synthetic routes has gained attention due to their eco-friendly nature and reduced production costs . These methods often employ green solvents and catalysts, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(prop-2-yn-1-yl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oximes and other derivatives.
Reduction: Reduction reactions can yield different isoxazole derivatives.
Substitution: The compound can participate in substitution reactions, leading to the formation of various substituted isoxazoles.
Common Reagents and Conditions
Common reagents used in these reactions include CuCl, tert-butyl nitrite, isoamyl nitrite, and various oxidizing agents . Reaction conditions often involve moderate temperatures and the use of solvents such as N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) .
Major Products
The major products formed from these reactions include substituted isoxazoles, oximes, and other heterocyclic compounds .
Scientific Research Applications
5-Methyl-3-(prop-2-yn-1-yl)isoxazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-3-(prop-2-yn-1-yl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methyl-3-(prop-2-yn-1-yl)isoxazole include other isoxazole derivatives such as:
- 5-((3-chlorophenoxy)methyl)-3-(1-(prop-2-yn-1-yl)-1H-indol-2-yl)isoxazole
- 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H7NO |
---|---|
Molecular Weight |
121.14 g/mol |
IUPAC Name |
5-methyl-3-prop-2-ynyl-1,2-oxazole |
InChI |
InChI=1S/C7H7NO/c1-3-4-7-5-6(2)9-8-7/h1,5H,4H2,2H3 |
InChI Key |
WNDXZMDHYSYTFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)CC#C |
Origin of Product |
United States |
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